
J30-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
J30-8 is a useful research compound. Its molecular formula is C17H9ClFN3O2S and its molecular weight is 373.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
J30-8 is a synthetic organic compound recognized primarily as a selective inhibitor of JNK3 (c-Jun N-terminal kinase 3), a member of the mitogen-activated protein kinase (MAPK) family. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's. The following sections will explore the biological activity of this compound, including its mechanisms, effects in various models, and relevant research findings.
JNK3 is implicated in several pathological processes, particularly those associated with neurodegeneration. It is known to phosphorylate amyloid precursor protein (APP) at Thr668, leading to increased production of amyloid-beta (Aβ) peptides, which are central to Alzheimer's disease pathology. By inhibiting JNK3, this compound aims to reduce Aβ formation and mitigate associated cognitive impairments.
Key Mechanisms:
- Inhibition of JNK3 : this compound selectively inhibits JNK3, leading to decreased phosphorylation of APP and Tau proteins.
- Reduction of Aβ Plaque Burden : In various animal models, this compound has been shown to lower Aβ plaque accumulation in the cortex and hippocampus.
- Improvement in Cognitive Function : Studies indicate that treatment with this compound enhances spatial learning and memory retention in models of Alzheimer's disease.
In Vitro and In Vivo Studies
- In Vitro Neuroprotective Activity :
-
Animal Model Studies :
- In APPswe/PS1dE9 transgenic mice, administration of this compound led to:
Summary Table of Biological Activity
Case Study 1: APPswe/PS1dE9 Mouse Model
In this study, researchers treated APPswe/PS1dE9 mice with this compound over a period of six weeks. The results indicated a marked reduction in both Aβ plaque formation and cognitive deficits associated with Alzheimer's disease. The treated group showed improved performance in maze tests compared to the control group.
Case Study 2: Neuroprotection in Primary Neuronal Cultures
Primary neuronal cultures exposed to oxidative stress were treated with varying concentrations of this compound. The results demonstrated that even at low concentrations, this compound significantly reduced cell death and preserved synaptic integrity, suggesting its potential as a therapeutic agent against neurodegeneration.
Aplicaciones Científicas De Investigación
Activity | Measurement | Result |
---|---|---|
IC50 (JNK3) | Half-maximal inhibitory concentration | 40 nM |
Neuroprotective effect | Spatial memory improvement | Significant |
Tau phosphorylation inhibition | In vitro studies | Yes |
APP phosphorylation inhibition | In vitro studies | Yes |
Table 2: Comparison with Other JNK Inhibitors
Compound | IC50 (nM) | Isoform Selectivity | Application Area |
---|---|---|---|
J30-8 | 40 | >2500 | Alzheimer's disease |
Compound A | 100 | 200 | Cancer therapy |
Compound B | 500 | 50 | Neurodegenerative diseases |
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study involving transgenic mouse models, this compound was administered to assess its neuroprotective effects. The results indicated that treatment with this compound led to:
- Improved Cognitive Performance : Mice treated with this compound exhibited enhanced learning and memory capabilities compared to control groups.
- Reduced Amyloid Plaque Burden : Histological analysis revealed a significant decrease in amyloid plaques in the brains of treated mice.
These findings suggest that this compound not only inhibits key pathological processes associated with Alzheimer's but also enhances cognitive function .
Case Study 2: In Vitro Studies on Neuronal Cell Lines
In vitro studies conducted on neuronal cell lines demonstrated that this compound effectively:
- Inhibited Tau Phosphorylation : Analysis showed a marked reduction in phosphorylated tau levels upon treatment with this compound.
- Enhanced Cell Viability : Neuronal cells treated with this compound displayed increased viability and reduced apoptosis compared to untreated controls.
These results underscore the potential utility of this compound as a therapeutic agent for neurodegenerative diseases through its protective effects on neuronal health .
Análisis De Reacciones Químicas
Biochemical Interactions
J30-8 competitively inhibits JNK3 by binding to its ATP pocket, preventing phosphorylation of substrates like amyloid precursor protein (APP). Key interactions include:
-
Hydrophobic interactions : The thiophene ring binds to JNK3’s selectivity pocket, while the pyrazolourea scaffold stabilizes the DFG motif .
-
Neuroprotective effects : At 1 μM, this compound reduces Aβ₂₅–₃₅-induced toxicity in SH-SY5Y neuronal cultures .
Mechanism of Action :
This compound+JNK3-ATP→JNK3:this compound complex→Inhibition of APP phosphorylation at Thr668
This prevents Aβ plaque formation, a hallmark of Alzheimer’s pathology .
Selectivity and Kinase Profiling
This compound exhibits exceptional isoform and kinome-wide selectivity:
-
JNK3 vs JNK1 : >1,000-fold selectivity (IC₅₀ for JNK1α1 > 100 μM) .
-
Broad kinase selectivity : At 5–10 μM, this compound derivatives show >80% inhibition only against JNK3 in a 374-kinase panel .
Table 2: In Vitro DMPK and Cytotoxicity Profiles
In Vivo Pharmacokinetics and Efficacy
This compound demonstrates favorable brain penetration and sustained activity in Alzheimer’s models:
-
Plasma and brain exposure : After 30 mg/kg intraperitoneal dose in APPswe/PS1dE9 mice:
-
Therapeutic efficacy : Outperforms pan-JNK inhibitor SP600125 in reducing spatial memory deficits and Aβ plaque burden .
Key Pharmacokinetic Parameters :
Stability and Metabolic Pathways
-
Microsomal stability : Moderate to high stability in human liver microsomes (t₁/₂ = 33–92 min) .
-
CYP450 interactions : Minimal inhibition of major CYP isoforms (e.g., 3A4, 2D6) .
-
Metabolite identification : Primary pathways involve oxidative defluorination and glucuronidation of the aniline moiety (predicted via in silico studies) .
Comparative Efficacy Against Pan-JNK Inhibitors
Parameter | This compound | SP600125 |
---|---|---|
JNK3 IC₅₀ | 40 nM | 90 nM |
JNK1/JNK2 Selectivity | >1,000× | 1× |
Brain/Plasma Ratio | 0.40 | 0.14 |
Elimination t₁/₂ | 16.11 hours | 1.23 hours |
Data aggregated from in vitro and murine studies . |
This compound represents a breakthrough in isoform-selective JNK3 inhibition, combining high potency, kinome-wide selectivity, and favorable pharmacokinetics. Its chemical design and robust preclinical efficacy position it as a promising candidate for neurodegenerative disease therapeutics.
Propiedades
IUPAC Name |
3-[2-(2-chloroanilino)-4-hydroxy-1,3-thiazol-5-yl]-5-fluoroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClFN3O2S/c18-10-3-1-2-4-12(10)21-17-22-16(24)14(25-17)13-9-7-8(19)5-6-11(9)20-15(13)23/h1-7,24H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCJVPSBCYWSSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)F)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.